{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid
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Overview
Description
{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid is an organic compound with the molecular formula C8H8N2O2S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid typically involves the reaction of 2-aminopyridine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for {[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- {[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid}
- {[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetic acid}
- {[(2,6-dichlorophenyl)sulfanyl]acetic acid}
- {[(2-nitrophenyl)sulfanyl]acetic acid}
Uniqueness
{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid is unique due to its specific combination of a pyridine ring and a thioamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
13037-52-0 |
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Molecular Formula |
C8H8N2O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-(pyridin-2-ylcarbamothioylsulfanyl)acetic acid |
InChI |
InChI=1S/C8H8N2O2S2/c11-7(12)5-14-8(13)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12)(H,9,10,13) |
InChI Key |
AFAFUUWGMJHGTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)SCC(=O)O |
Origin of Product |
United States |
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